molecular formula C7H18ClNO B2949896 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride CAS No. 2174000-35-0

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride

Cat. No.: B2949896
CAS No.: 2174000-35-0
M. Wt: 167.68
InChI Key: XSYFHRVXHULYOB-UHFFFAOYSA-N
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Description

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride ( 2174000-35-0) is an organic compound with the molecular formula C7H18ClNO and a molecular weight of 167.68 g/mol . Its structure features a butan-2-ol backbone that is simultaneously substituted with an amino group and three methyl groups, resulting in a sterically hindered amino alcohol hydrochloride salt. This class of compounds is of significant interest in organic synthesis and medicinal chemistry, where they can serve as versatile building blocks for the preparation of more complex molecules. The presence of both basic (amino) and acidic (alcoholic) functional groups within the same molecule makes it a potential candidate for catalyst development or for studying molecular recognition processes. Researchers value this compound for exploring structure-activity relationships and for its utility in the synthesis of specialized chemical libraries. The product is provided with cold-chain transportation to ensure stability and is strictly for Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-amino-2,3,3-trimethylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2,3)7(4,9)5-8;/h9H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFHRVXHULYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride typically involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in chemical reactions that modify the activity of enzymes and other proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-amino-2,3,3-trimethylbutan-2-ol hydrochloride with structurally or functionally related compounds, including data on molecular properties, synthesis, and applications.

1-Amino-3,3-dimethylbutan-2-one Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • CAS No.: 33119-72-1
  • Key Differences: Structural Variation: The ketone group (C=O) at position 2 distinguishes this compound from the hydroxyl-bearing this compound. This difference impacts reactivity; ketones undergo nucleophilic additions, while alcohols participate in esterification or etherification . Applications: Primarily used in peptide synthesis and as a precursor for chiral auxiliaries .

p-Anisidin Hydrochloride (72)

  • Molecular Formula: C₇H₁₀ClNO
  • Molecular Weight : 159.61 g/mol
  • CAS No.: Not explicitly listed (referred to as compound 72 in ).
  • Key Differences: Aromatic vs. Aliphatic Structure: Contains a methoxy-substituted benzene ring, enabling participation in electrophilic aromatic substitution reactions—unlike the aliphatic target compound. Applications: Used in dye intermediates and as a coupling agent in cross-coupling reactions .

1-Diethylamino-2-oximino-3-butanone Hydrochloride

  • Molecular Formula : C₈H₁₇ClN₂O₂
  • Molecular Weight : 217.69 g/mol
  • CAS No.: 217806-26-3
  • Key Differences: Functional Groups: Features an oximino (C=N-OH) group, which confers chelating properties and utility in metal-catalyzed reactions. The target compound lacks this functionality. Applications: Employed in coordination chemistry and as a ligand in asymmetric catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Purity Applications
1-Amino-2,3,3-trimethylbutan-2-ol HCl C₁₃H₂₀ClN 225.76 EN300-1667040 Alcohol, amine 95% Pharmaceutical intermediates
1-Amino-3,3-dimethylbutan-2-one HCl C₆H₁₄ClNO 151.63 33119-72-1 Ketone, amine ≥98% Peptide synthesis
p-Anisidin HCl C₇H₁₀ClNO 159.61 - Aromatic amine 98% Dye intermediates
1-Diethylamino-2-oximino-3-butanone HCl C₈H₁₇ClN₂O₂ 217.69 217806-26-3 Oximino, ketone N/A Coordination chemistry

Key Research Findings

  • Synthetic Challenges : highlights that aromatic amine hydrochlorides (e.g., p-anisidin HCl) are synthesized via direct acid-base reactions, while aliphatic variants like the target compound may require specialized catalysts or protecting-group strategies .
  • Safety Considerations : Aliphatic amine hydrochlorides generally exhibit lower acute toxicity than aromatic analogs but may still require handling under inert atmospheres due to hygroscopicity .

Biological Activity

1-Amino-2,3,3-trimethylbutan-2-ol hydrochloride, often referred to as a derivative of amino alcohols, has garnered attention for its potential biological activities. This compound is characterized by its unique branched structure and the presence of an amino group, which influences its interactions with biological systems. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H13ClN2O
  • Molecular Weight : 150.62 g/mol
  • CAS Number : 220878

The compound's structure allows it to engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, which is critical for its biological activity.

This compound exhibits various mechanisms through which it interacts with biological targets:

  • Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This property makes it useful for studying enzyme mechanisms.
  • Protein Interactions : Its branched structure allows for unique interactions with proteins, influencing their conformation and function.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties by reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary findings indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress; potential protective effects
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity through binding interactions
Protein InteractionAlters protein function via structural interactions

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on ovarian and colon cancer cell lines. The compound exhibited an IC50 value in the range of 10–15 µM, indicating significant cytotoxicity compared to normal cells (IC50 > 50 µM). Mechanistically, the compound was found to increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells. These findings highlight its potential as a therapeutic agent against malignancies.

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. Toxicological studies indicate that the compound can cause skin irritation and eye damage upon exposure. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day based on animal studies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-amino-2,3,3-trimethylbutan-2-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • A general approach involves hydrochlorination of the corresponding amine precursor under acidic conditions. For example, adapt procedures used for structurally similar hydrochlorides (e.g., p-anisidine hydrochloride in , where HCl gas or concentrated HCl is introduced to the amine in a solvent like ethanol).
  • Optimization: Monitor reaction completion via thin-layer chromatography (TLC) using silica gel plates and mobile phases like ethyl acetate/glacial acetic acid/water mixtures (as in ). Adjust stoichiometry of HCl to avoid over-acidification, which may lead to byproducts.
  • Purity control: Use TLC with triketohydrindene/cadmium spray to detect amine residues .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical?

  • Methodology :

  • TLC Analysis : Follow protocols from pharmacopeial standards (e.g., ): Use silica gel plates, ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) mobile phase, and triketohydrindene/cadmium spray for visualization. Compare test substance spots against reference standards to quantify impurities .
  • Certificates of Analysis (COA) : Validate batch-specific purity (e.g., 95% as noted in ) by cross-referencing Lot/Batch numbers with COA data, which include HPLC, NMR, and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Acquire 1^1H and 13^{13}C NMR spectra in deuterated solvents (e.g., D2_2O or CDCl3_3). Compare chemical shifts to analogous hydrochlorides (e.g., δ 3.84 ppm for methoxy groups in ).
  • IR Spectroscopy : Identify characteristic N-H (stretching ~2500–3000 cm1^{-1}) and O-H (broad ~3200–3600 cm1^{-1}) bands to confirm hydrochloride formation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the stereochemical outcomes of this compound synthesis?

  • Methodology :

  • Perform kinetic vs. thermodynamic control experiments by varying reaction temperatures and acid concentrations.
  • Use chiral chromatography or polarimetry to isolate enantiomers. Reference studies on asymmetric synthesis of trifluoroethylphosphonates () for methodology adaptation.
  • Computational modeling (DFT) can predict steric effects from the 2,3,3-trimethylbutan-2-ol backbone, guiding experimental validation .

Q. What strategies address discrepancies in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR data with structurally related compounds (e.g., tert-butylamine hydrochlorides in ). Assign ambiguous peaks via 2D NMR (COSY, HSQC).
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted amine or degradation products). Reference COA protocols ( ) for trace analysis .

Q. How can this compound serve as a building block in synthesizing complex bioactive molecules?

  • Methodology :

  • Explore its use in peptide-mimetic or heterocyclic frameworks. For example, couple the amine group with activated esters (e.g., NHS esters) under mild basic conditions.
  • Reference synthesis of pharmaceutical intermediates like ethyl 2-aminobutyrate hydrochloride () for reaction design. Optimize protecting groups (e.g., Boc) to prevent side reactions during multi-step syntheses .

Quality Assurance & Experimental Design

Q. What protocols ensure batch-to-batch consistency in large-scale synthesis for research applications?

  • Methodology :

  • Implement in-process controls (IPC): Monitor pH, temperature, and reaction progress via inline FTIR or Raman spectroscopy.
  • Adopt Good Laboratory Practices (GLP) for documentation, referencing pharmacopeial guidelines () for acceptance criteria (e.g., ≤0.5% impurity thresholds) .

Q. How should researchers handle stability studies under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability testing (40°C/75% RH) over 1–3 months. Analyze degradation via HPLC and quantify hydrolytic byproducts (e.g., free amine).
  • Store the compound in airtight containers with desiccants, as recommended for hygroscopic hydrochlorides () .

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